molecular formula C10H13N5O4S B5098044 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 15830-55-4

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B5098044
CAS No.: 15830-55-4
M. Wt: 299.31 g/mol
InChI Key: QILZVYQRHGBEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an adenosine derivative featuring a purine ring modified at the 6-position with an amino group (-NH₂) and at the 8-position with a sulfhydryl (-SH) group. Its IUPAC name reflects the stereochemistry of the ribose moiety (oxolane-3,4-diol) and the hydroxymethyl group at the 5-position.

Properties

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILZVYQRHGBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935888
Record name 6-Amino-9-pentofuranosyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15830-55-4, 15830-61-2, 3001-45-4
Record name NSC109162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC107398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC90395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-9-pentofuranosyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a suitable oxolane precursor under controlled conditions. The reaction may require catalysts, specific temperature, and pH conditions to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The structure of this compound includes a purine base linked to a ribose-like sugar moiety, which is essential for its biological activity. The presence of the amino and sulfanyl groups enhances its reactivity and interaction with biological molecules.

Biochemical Research

This compound serves as a vital building block in the synthesis of nucleoside analogs, which are crucial for studying nucleic acid metabolism and function. Its structural modifications can lead to derivatives with altered biological properties, making it an important tool for researchers investigating:

  • Nucleic Acid Synthesis : It can be utilized to create modified nucleotides that help in understanding the mechanisms of DNA and RNA synthesis.
  • Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor for various nucleoside kinases and polymerases, allowing researchers to explore enzyme kinetics and inhibition mechanisms.

Pharmacological Applications

The potential therapeutic uses of this compound are notable:

  • Antiviral Agents : Due to its structural similarity to natural nucleosides, it may exhibit antiviral properties by interfering with viral replication processes. Research has indicated that purine analogs can inhibit viral polymerases.
  • Anticancer Research : Some studies suggest that derivatives of this compound may have cytotoxic effects on cancer cells by disrupting nucleotide metabolism, thus inhibiting cell proliferation.

Molecular Biology Techniques

In molecular biology, this compound can be employed in:

  • PCR (Polymerase Chain Reaction) : Modified versions may be used as primers or probes due to their ability to hybridize with specific DNA sequences.
  • Gene Editing : Its derivatives could potentially serve as components in CRISPR technology for precise genome editing due to their ability to form stable interactions with DNA.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of modified purine nucleosides. The results indicated that certain analogs exhibited significant activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase activity .

Case Study 2: Anticancer Properties

Research conducted by the National Cancer Institute evaluated the cytotoxic effects of various nucleoside analogs on different cancer cell lines. Compounds similar to 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol showed promising results in reducing cell viability in leukemia models .

Case Study 3: Enzyme Interaction Studies

A study focused on the interaction between this compound and nucleoside kinases revealed insights into its role as a competitive inhibitor. The kinetic parameters were determined using Michaelis-Menten kinetics, demonstrating its potential utility in biochemical assays .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in nucleotide synthesis. The amino and sulfanyl groups may play crucial roles in binding to active sites, while the oxolane ring contributes to the overall stability and reactivity of the molecule. The pathways involved often include inhibition or activation of enzymatic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogs with Modifications at the 6- and 8-Positions

Key Observations:
  • Reactivity : The target compound’s 8-SH group enables disulfide bond formation or metal coordination, unlike 8-bromo () or 8-alkylthio derivatives ().
  • Lipophilicity : Butylthio (Compound 12) and arylthio () substitutions increase cLogP (>1.5), whereas the target compound’s -SH group may reduce it (~0.3) .
  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution using thiourea, similar to Compound 12 in . However, 8-SH derivatives require careful handling to prevent oxidation .

Functional Analogs in PRMT5 Inhibition

Table 2: PRMT5 Inhibitors and Binding Affinities
Compound Name Docking Score (kcal/mol) Binding Energy (MM-PBSA, kcal/mol) Key Interactions
Target Compound Not reported Not reported Hypothesized to bind SAM pocket via -SH and ribose hydroxyls
TOP1 () -9.3 -58.2 Binds SAM site via cyclohexylsulfanylmethyl; stabilizes with E444, W579
TOP2 () -9.1 -45.7 Dual purine interaction; moderate stability in MDS
Key Observations:
  • Binding Mechanism : While TOP1 and TOP2 () use bulky sulfanylmethyl groups for SAM pocket binding, the target compound’s smaller -SH group may allow deeper penetration but lower stability.
  • Therapeutic Potential: PRMT5 inhibitors like TOP1 show promise for β-thalassemia by inducing fetal hemoglobin. The target compound’s -SH group could enhance redox modulation but requires validation .

Biological Activity

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a purine derivative, is a compound of significant interest in biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N5O4S
  • Molecular Weight : 285.30 g/mol
  • CAS Number : Not specifically listed; related compounds can be found under similar identifiers.

The biological activity of this compound primarily revolves around its role as a nucleoside analog. It mimics natural nucleosides and can interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer therapies. The compound's structure allows it to integrate into RNA and DNA, disrupting normal cellular processes.

Antiviral Activity

Research indicates that purine derivatives exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). The mechanism typically involves the incorporation of the analog into viral RNA, leading to premature termination of viral replication.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Nucleoside analogs are known to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antiviral efficacy against HCVThe compound showed significant inhibition of HCV replication in cell cultures, with an IC50 value indicating effective dosage levels.
Study 2 Assess cytotoxicity in cancer cell linesResults indicated that the compound induced apoptosis in breast cancer cells, with a reduction in cell viability by over 70% at higher concentrations.
Study 3 Investigate mechanism of actionMechanistic studies revealed that the compound disrupts DNA synthesis by acting as a chain terminator during replication.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has moderate bioavailability and is metabolized primarily in the liver. The half-life is yet to be fully characterized but appears favorable for therapeutic use.

Safety and Toxicity

While initial findings are promising, safety assessments are critical. Toxicological studies indicate that at therapeutic doses, the compound displays low toxicity; however, high doses may lead to adverse effects such as liver enzyme elevation and gastrointestinal disturbances.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

The synthesis typically involves nucleoside coupling reactions, where the purine base is attached to the modified ribose moiety. Key steps include:

  • Protection of hydroxyl groups on the sugar to prevent undesired side reactions.
  • Mercapto group introduction at the purine C8 position via nucleophilic substitution under controlled pH (e.g., using thiourea or H₂S in basic conditions).
  • Deprotection and purification via column chromatography or recrystallization.
    Critical parameters include reaction temperature (60–80°C for coupling), solvent polarity (DMSO or DMF for solubility), and stoichiometric ratios of reagents to avoid byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • NMR (¹H, ¹³C, and 2D-COSY) : Resolves stereochemistry of the oxolane ring and confirms substitution patterns on the purine ring.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₃N₅O₄S: 267.24 g/mol) .
  • X-ray crystallography : Used in related analogs (e.g., ) to confirm absolute configuration and hydrogen-bonding interactions .

Q. What safety protocols and PPE are advised for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (tested under EN 166/EU standards).
  • Engineering controls : Use fume hoods to minimize aerosol exposure.
  • Waste disposal : Follow institutional guidelines for sulfhydryl-containing compounds. No occupational exposure limits are reported, but standard lab hygiene (e.g., handwashing) is critical .

Advanced Research Questions

Q. How can molecular docking studies predict binding interactions with enzymes like topoisomerases?

Computational workflows include:

  • Target preparation : Retrieve TOP1/TOP2 structures (PDB IDs) and optimize protonation states.
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions.
  • Energy parameter analysis : Key metrics include:
Energy Parameter (kJ/mol)Example Value (TOP1 Interaction)Standard Deviation
Van der Waals Energy-157.100±13.755
Electrostatic Energy-45.220±8.334
Binding Energy-125.335±19.668

Prioritize compounds with favorable Van der Waals and electrostatic contributions for experimental validation .

Q. How to resolve discrepancies in biological activity data across in vitro assays?

  • Controlled variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH for enzymatic activity).
  • Orthogonal assays : Compare results from fluorescence polarization (binding affinity) with SPR (kinetic parameters).
  • Metabolic stability : Assess degradation in cell lysates (e.g., rapid conversion to inosine analogs, as in ) to explain variability in IC₅₀ values .

Q. How do substituent modifications (e.g., sulfanyl/amino groups) alter enzymatic inhibition profiles?

  • Comparative SAR studies : Synthesize analogs with C6-cyclopentylamino () or C8-(4-chlorophenyl)sulfanyl () groups.
  • Enzymatic assays : Test against targets like FAD-dependent oxidoreductases () or PRMT5 ().
  • Crystallographic screening : Resolve binding modes (e.g., fragment libraries) to identify substituent-driven hydrogen bonding or steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.